Dibromo-morin
Description
Properties
Molecular Formula |
C15H8Br2O7 |
|---|---|
Molecular Weight |
460.03 |
IUPAC Name |
6,8-Dibromo-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one |
InChI |
InChI=1S/C15H8Br2O7/c16-8-10(20)7-11(21)13(23)14(24-15(7)9(17)12(8)22)5-2-1-4(18)3-6(5)19/h1-3,18-20,22-23H |
InChI Key |
QLPVENLTYZRWMO-UHFFFAOYSA-N |
SMILES |
O=C1C(O)=C(C2=CC=C(O)C=C2O)OC3=C1C(O)=C(Br)C(O)=C3Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dibromo-morin |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Functionalization of Dibromo Morin
Classical and Contemporary Synthetic Routes for Regioselective Bromination of Morin (B1676745)
The introduction of two bromine atoms onto the morin scaffold requires precise control to ensure the desired substitution pattern (regioselectivity). Both classical and modern synthetic methods are employed to achieve this transformation. The process often involves electrophilic aromatic substitution, where the hydroxyl groups on the morin molecule direct the incoming bromine electrophiles to specific positions on the aromatic rings. nih.gov
A variety of halogenation reagents can be utilized for the synthesis of dibromo-morin and its analogues. The choice of reagent and reaction conditions significantly impacts the reaction's efficiency, selectivity, and safety profile.
Commonly used brominating agents include N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and Pyridinium tribromide (PyBr3). nih.gov NBS is often preferred for large-scale synthesis due to its advantages, such as lower cost, shorter reaction times, reduced energy consumption, and simpler post-reaction workup compared to agents like DBDMH or PyBr3. nih.gov Other classical reagents like elemental bromine (Br2) can also be used, often in the presence of a Lewis acid catalyst for aromatic bromination. mt.commasterorganicchemistry.com
The reaction conditions are meticulously optimized to favor the formation of the desired dibromo product. Key parameters include the solvent, reaction temperature, and molar ratio of reactants. Solvents such as tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), acetic acid (HOAc), and dichloromethane (B109758) (CH2Cl2) have been explored. nih.gov Research has shown that THF can significantly increase the yield of the desired product. nih.gov The reaction temperature is also a critical factor; for instance, a study on a similar compound found that maintaining the temperature at 20 ± 5 °C resulted in the highest yield, which decreased at either higher or lower temperatures. nih.gov
Table 1: Comparison of Brominating Reagents for Synthesis
| Reagent | Advantages | Disadvantages | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Low cost, shorter reaction time, low energy consumption, simple post-treatment. | Can lead to side products if not controlled. | nih.gov |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Effective brominating agent. | More expensive than NBS, longer reaction time. | nih.gov |
| Pyridinium tribromide (PyBr3) | Solid, safer to handle than liquid bromine. | More expensive than NBS, requires heating. | nih.gov |
| Bromine (Br2) | Readily available, potent. | Highly corrosive and toxic, can be less selective. | mt.com |
Maximizing the yield and ensuring the high purity of this compound are paramount for its subsequent use. Optimization is an iterative process involving the fine-tuning of several reaction parameters.
The choice of solvent and the ratio of reactants are primary considerations. In the synthesis of a related dibrominated compound, tetrahydrofuran (THF) was identified as the optimal solvent. nih.gov The molar ratio of the morin precursor to the brominating agent (e.g., NBS) is also crucial. A systematic screening found that a 1:4 molar ratio of substrate to NBS completed the reaction in 5 hours with the highest yield. nih.gov
Temperature control is essential to minimize the formation of impurities, such as mono-brominated species. nih.gov After the reaction is complete, purification is typically achieved through recrystallization. The selection of the recrystallization solvent system (e.g., dichloromethane/n-hexane) and the precise ratio of the solvents are optimized to achieve high purity. nih.gov High-performance liquid chromatography (HPLC) is often used to assess the final purity, with successful scale-up processes achieving purities of 99.95–99.98%. nih.gov The identification and synthesis of potential process-related impurities are also important for quality control in large-scale production. nih.gov
Table 2: Example of Parameter Optimization for Dibromo-Compound Synthesis
| Parameter | Condition Screened | Optimal Condition | Outcome | Reference |
|---|---|---|---|---|
| Solvent | MeOH, HOAc, DMF, CH2Cl2, THF | THF | Significantly increased yield | nih.gov |
| Temperature | 0–65 °C | 20 ± 5 °C | Highest yield, minimized mono-brominated impurity | nih.gov |
| Substrate/NBS Molar Ratio | Varied | 1/4 | Reaction completion in 5h with the highest yield | nih.gov |
| Recrystallization | Ethyl acetate/n-hexane, CH2Cl2/n-hexane | CH2Cl2/n-hexane (1g/1mL/20mL) | High yield and purity | nih.gov |
Targeted Functionalization Strategies for this compound Analogues
The bromine atoms on the this compound scaffold serve as versatile synthetic handles for further molecular modifications. These functionalizations aim to generate novel derivatives or analogues with potentially improved properties.
The synthesis of novel derivatives can be achieved through various organic reactions where the bromine atoms are replaced or used to form new bonds. Aryl bromides are valuable substrates for numerous cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, which form new carbon-carbon bonds. nih.gov This allows for the attachment of a wide range of chemical moieties, such as alkyl, aryl, or alkyne groups, to the morin core.
Furthermore, the bromine atoms can be substituted via nucleophilic aromatic substitution reactions, enabling the introduction of nitrogen-, oxygen-, or sulfur-containing functional groups. nih.gov For instance, reactions with amines can produce amino derivatives, while reaction with ammonia (B1221849) can introduce primary amino groups. nih.gov The synthesis of carboxamide derivatives by reacting with amino acids is another strategy to create novel analogues. nih.gov These modifications can significantly alter the molecule's physicochemical properties, such as solubility and polarity.
Beyond direct functionalization at the bromine sites, other structural modifications can be explored to enhance specific activities. One approach involves the synthesis of amino acid conjugates, where amino acids are attached to the morin backbone, potentially altering biological interactions. nih.gov Another advanced strategy is the creation of 1,2,3-triazole derivatives. mdpi.com This can be achieved through a multi-step process, such as a Michael-type addition followed by a Huisgen 1,3-dipolar cycloaddition, to introduce a triazole ring system, a common pharmacophore. mdpi.com
Encapsulation and functionalization of the parent molecule within nanoparticle systems represent another frontier. For example, morin has been loaded into PLGA (poly(lactic-co-glycolic acid)) nanoparticles and functionalized with dipeptides to modify its biodistribution profile. nih.govmdpi.com Such strategies, while not modifying the core chemical structure, alter the compound's delivery and targeting capabilities, thereby enhancing its activity in specific contexts.
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. nih.gov This involves a holistic approach to minimize hazards, reduce waste, and improve resource efficiency throughout the synthetic route. nih.gov
Key considerations include the selection of reagents and solvents. For instance, using a solid, manageable brominating agent like NBS is preferable to using highly volatile and corrosive liquid bromine. nih.gov The choice of solvent is also critical; replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as THF, or minimizing solvent usage altogether, aligns with green chemistry principles. nih.gov The process development for a similar compound involved replacing thionyl chloride (SOCl2), which releases toxic gases upon contact with water, with a safer alternative. nih.gov
Scale-Up Considerations and Process Chemistry for this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound, specifically 5,2′-Dibromo-2,4′,5′-trihydroxy diphenylmethanone, necessitates a thorough evaluation of process chemistry to ensure efficiency, safety, cost-effectiveness, and high purity of the final active pharmaceutical ingredient (API). nih.gov An efficient and scalable preparation process for this compound has been developed and validated, demonstrating its viability for commercial production. nih.gov
A key aspect of the scale-up was the optimization of the initial Friedel–Crafts acylation reaction. In the original gram-scale laboratory process, 2-methoxybenzoic acid was reacted with anhydrous thionyl chloride (SOCl₂) in the presence of N,N-dimethyl formamide (B127407) (DMF) to form the acyl chloride. nih.gov This was followed by a Friedel–Crafts reaction with 1,2-dimethoxybenzene, catalyzed by aluminum chloride (AlCl₃) in anhydrous dichloromethane (CH₂Cl₂). nih.gov However, the use of SOCl₂ poses safety and environmental concerns as it releases toxic gases upon contact with water. nih.gov For the scaled-up process, a safer and more environmentally friendly reagent was likely substituted, although specific details of the alternative were not provided in the referenced document.
The subsequent bromination step involved treating the intermediate with liquid bromine in acetic acid. nih.gov The post-treatment neutralization with aqueous ammonia and purification by column chromatography were identified as potential bottlenecks for large-scale production. nih.gov Therefore, process optimization focused on refining the purification methods to move away from chromatography, which is often impractical and costly at an industrial scale. The developed scale-up process utilizes mixed solvents like CH₂Cl₂/n-hexane or ethyl acetate/n-hexane for direct purification of the crude product. nih.gov
The investigation of polymorphs of the final 5,2′-dibromo-2,4′,5′-trihydroxydiphenylmethanone was also a crucial part of the process chemistry study to ensure consistent crystalline form and bioavailability of the drug candidate. nih.gov
Table 1: Comparison of Laboratory-Scale and Scaled-Up Synthesis Parameters
| Parameter | Laboratory-Scale Process | Scaled-Up Process |
| Acylating Agent | Anhydrous thionyl chloride (SOCl₂) | Safer, environmentally friendly alternative |
| Purification Method | Column chromatography | Direct purification with mixed solvents (e.g., CH₂Cl₂/n-hexane) |
| Production Scale | Gram-scale | 329–410 g |
| Overall Yield | Not specified | 53.4–57.1% |
| Product Purity (HPLC) | Not specified | 99.95–99.98% |
| Impurity Control | Not specified | Main single impurities < 0.03% |
Advanced Spectroscopic and Mechanistic Elucidation Studies of Dibromo Morin
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of Dibromo-morin
High-resolution NMR spectroscopy is a powerful technique for determining the structure and conformation of organic molecules in solution. auremn.org.br By analyzing the chemical shifts, coupling constants, and correlations between nuclei, the complete molecular architecture of this compound can be assigned.
Proton and Carbon NMR Chemical Shift Analysis of Bromine Effects
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of hydrogen and carbon atoms within the this compound molecule. Chemical shifts (δ values) are particularly sensitive to the electronic effects of substituents like bromine. The introduction of electronegative bromine atoms typically causes deshielding effects on nearby protons and carbons, resulting in downfield shifts in their respective NMR spectra. libretexts.orgmsu.edu
For this compound, the specific positions of the bromine atoms on the flavonoid scaffold will significantly influence the chemical shifts of adjacent and somewhat distant nuclei. Analyzing these shifts relative to the parent compound, morin (B1676745), allows for the confirmation of the bromine substitution pattern. For instance, protons and carbons on the A and B rings of the flavonoid where bromine is substituted would be expected to show substantial downfield shifts compared to their positions in the morin spectrum. nih.govwikipedia.org
While specific ¹H and ¹³C NMR data for this compound were not extensively detailed in the search results, studies on other brominated organic compounds illustrate the typical impact of bromine. For example, the ¹³C NMR spectrum of erythro-2,3-Dibromo-3-(4-nitro-phenyl)-propiophenone shows distinct chemical shifts influenced by the bromine atoms. spectrabase.com Similarly, ¹H NMR spectra of dibrominated pyridines show characteristic shifts for protons adjacent to or influenced by the bromine substituents. chemicalbook.com
A hypothetical illustration of expected chemical shift ranges for this compound, based on general flavonoid and bromine substituent effects, is presented in Table 1.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Position (Flavonoid Numbering) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes on Bromine Effect |
| H-6 | ~6.5-7.0 | ~90-100 | Upfield/Downfield depending on substitution pattern |
| H-8 | ~6.5-7.0 | ~90-100 | Upfield/Downfield depending on substitution pattern |
| H-2' | - | ~150-160 | Influenced by B ring substitution |
| H-5' | - | ~110-120 | Influenced by B ring substitution |
| H-6' | ~7.0-7.5 | ~120-130 | Influenced by B ring substitution |
| H-3 | - | ~130-140 | Adjacent to C-2 and C-4 carbonyl |
| C-2 | - | ~150-160 | Quaternary carbon |
| C-3 | - | ~130-140 | Quaternary carbon with OH |
| C-4 | - | ~170-190 | Carbonyl carbon |
| C-5 | - | ~160-170 | Quaternary carbon with OH |
| C-7 | - | ~160-170 | Quaternary carbon with OH |
| C-9 | - | ~150-160 | Quaternary carbon |
| C-10 | - | ~100-110 | Quaternary carbon |
| C-1' | - | ~120-130 | Quaternary carbon |
| C-2' | - | ~150-160 | Quaternary carbon with OH |
| C-3' | - | ~110-120 | Potentially substituted by Br |
| C-4' | - | ~150-160 | Quaternary carbon with OH |
| C-5' | - | ~110-120 | Potentially substituted by Br |
| C-6' | - | ~120-130 | Aromatic CH |
| OH protons | ~9-13 | - | Highly variable, influenced by hydrogen bonding |
Note: The specific chemical shifts are highly dependent on the exact positions of bromine substitution and the solvent used.
2D NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment
Two-dimensional (2D) NMR techniques are essential for establishing connectivity between atoms and confirming the structural assignment derived from 1D NMR data. measurlabs.comcam.ac.uk
Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds. sdsu.edu This helps in tracing proton networks within the molecule and assigning adjacent proton signals. For this compound, COSY would help connect protons on the A and B rings, allowing for the assignment of their positions relative to each other and the bromine substituents.
Heteronuclear Single Quantum Correlation (HSQC): ¹H-¹³C HSQC spectroscopy correlates protons with the carbons to which they are directly bonded (one-bond correlation). sdsu.educolumbia.edu This experiment is crucial for assigning proton signals to their corresponding carbon signals, particularly for CH and CH₂ groups. In the case of this compound, HSQC would confirm the CH groups on the aromatic rings that are not substituted by bromine or hydroxyl groups.
By combining the information from ¹H, ¹³C, COSY, HSQC, and HMBC spectra, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, confirming its structure.
Conformational Dynamics of this compound in Solution
While the rigid flavonoid core has limited conformational flexibility, certain parts of the molecule, such as the rotation of the B ring around the C2-C1' bond and the orientation of the hydroxyl groups, can exhibit dynamic behavior in solution. nih.gov NMR spectroscopy can provide insights into these conformational dynamics.
Techniques such as Variable Temperature NMR (VT-NMR) can be used to study dynamic processes that are in the intermediate timescale on the NMR timescale. Changes in peak shapes (broadening or coalescence) at different temperatures can provide information about the energy barriers to conformational interconversion. Additionally, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can reveal spatial proximities between protons that are not directly bonded, providing constraints on the preferred conformation in solution. nih.gov
The presence and position of bromine atoms in this compound could influence its conformational preferences compared to morin due to steric and electronic effects. For example, bulky bromine substituents might restrict the free rotation of the B ring or influence the preferred orientation of hydroxyl groups through intramolecular hydrogen bonding. Analyzing NOE correlations between protons on different rings or between hydroxyl protons and aromatic protons could provide evidence for specific folded or extended conformations in solution.
Mass Spectrometry (MS) Techniques for this compound and its Metabolites
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of molecules and their fragments. uba.arscirp.org It is essential for determining the molecular weight, elemental composition, and structural features of this compound, as well as for identifying potential metabolites.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides very accurate mass measurements, typically with mass errors in the low parts per million (ppm). scirp.orgnih.gov This high accuracy allows for the determination of the elemental composition of an ion. For this compound, HRMS is critical for confirming its molecular formula.
Given the presence of two bromine atoms, the mass spectrum of this compound will show a characteristic isotopic pattern due to the natural abundance of the two major bromine isotopes, ⁷⁹Br (approximately 50.7%) and ⁸¹Br (approximately 49.3%). docbrown.info A molecule containing two bromine atoms will exhibit a molecular ion cluster with three main peaks, separated by 2 m/z units, with relative intensities approximately in a 1:2:1 ratio, corresponding to [M + ²⁷⁹Br]⁺, [M + ⁷⁹Br + ⁸¹Br]⁺, and [M + ²⁸¹Br]⁺. docbrown.info HRMS can accurately measure the m/z values of these isotopic peaks, confirming the presence of two bromine atoms and providing a precise mass for the intact molecule.
For example, if this compound has the molecular formula C₁₅H₈Br₂O₇ (assuming substitution of two hydrogens in morin, C₁₅H₁₀O₇, by two bromines), the theoretical monoisotopic mass can be calculated. HRMS would then measure the observed mass with high accuracy, allowing for confirmation of this formula. Studies on other dibrominated compounds highlight the utility of HRMS in confirming elemental composition. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Metabolite Identification
Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. scirp.org This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. acdlabs.com
For this compound, MS/MS can be used to fragment the molecular ion and study the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. Flavonoids typically undergo retro-Diels-Alder (RDA) fragmentation in the C ring, leading to characteristic fragment ions corresponding to the A and B rings with parts of the C ring. miamioh.edu The presence and position of bromine atoms will influence these fragmentation pathways and the m/z values of the resulting fragments. For instance, if a bromine atom is on the A ring, fragments originating from the A ring will retain the bromine and show the corresponding isotopic pattern.
Analyzing the MS/MS spectrum of this compound can help confirm the positions of the hydroxyl groups and the bromine atoms by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the flavonoid structure.
Furthermore, MS/MS is a powerful tool for the identification of metabolites. If this compound undergoes metabolic transformations (e.g., hydroxylation, methylation, conjugation), these metabolites will have different molecular weights than the parent compound. nih.gov HRMS can determine the elemental composition of potential metabolite ions, and subsequent MS/MS analysis of these ions can provide structural information about the metabolic modifications. By comparing the fragmentation patterns of the metabolites to that of the parent this compound and considering common metabolic reactions for flavonoids, the structures of the metabolites can be elucidated. nih.gov This approach has been successfully applied to identify metabolites of other brominated compounds. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions and Bonding Analysis of this compound
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule and understanding its bonding characteristics and intermolecular interactions. These techniques probe the vibrational modes of a molecule, which are unique to its structure and environment.
For a polyhydroxylated and brominated flavonoid like this compound, FTIR and Raman spectroscopy can provide valuable information. The spectra would exhibit characteristic absorption or scattering bands corresponding to the stretching and bending vibrations of various bonds, such as O-H (hydroxyl groups), C=O (carbonyl), C=C (aromatic rings), C-O (ether and phenol), and C-Br (carbon-bromine bonds).
Studies on morin itself demonstrate the utility of these techniques in assigning vibrational modes. The FTIR spectrum of morin shows broad bands attributed to O-H stretching vibrations, indicative of hydrogen bonding within the molecule or with the environment researchgate.net. Bands corresponding to C=O stretching, C=C stretching in the aromatic rings, and C-OH bending vibrations have also been identified in morin spectra researchgate.net.
Applying these techniques to this compound would allow for the identification of similar functional groups. Furthermore, the presence of bromine atoms would introduce specific C-Br stretching vibrations in the fingerprint region of the spectra. Changes in the position and intensity of vibrational bands compared to pristine morin could provide insights into the effect of bromination on the electron distribution and bond strengths within the molecule.
Vibrational spectroscopy can also shed light on molecular interactions, such as hydrogen bonding or π-π stacking, in solid or solution phases. Shifts in O-H stretching frequencies, for instance, can indicate the involvement of hydroxyl groups in hydrogen bonds. While specific FTIR or Raman data for this compound were not found in the immediate search results, studies on other dibrominated aromatic compounds, such as 2,6-dibromo-4-nitroaniline, highlight how DFT calculations can support the assignment of vibrational bands and provide a deeper understanding of the molecular structure and the influence of substituents like bromine nih.gov. Similarly, computational studies could complement experimental FTIR and Raman data for this compound to provide a comprehensive analysis of its vibrational modes and bonding.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Complexation Studies of this compound
Electronic spectroscopy, primarily UV-Vis absorption and fluorescence emission spectroscopy, is crucial for investigating the electronic transitions, photophysical properties, and interactions of molecules. For conjugated systems like flavonoids, UV-Vis spectra typically show absorption bands related to π-π* electronic transitions within the aromatic rings and carbonyl groups. Fluorescence spectroscopy provides information about the excited states and energy relaxation pathways.
Studies on morin have extensively utilized UV-Vis and fluorescence spectroscopy to understand its behavior and interactions. The UV-Vis spectrum of morin in aqueous solution typically shows two major absorption bands: Band I (longer wavelength) associated with the B-ring cinnamoyl system and Band II (shorter wavelength) related to the A-ring system sut.ac.th. The positions and intensities of these bands are sensitive to the solvent environment and pH, reflecting changes in the electronic structure due to deprotonation or interactions researchgate.net.
Fluorescence studies on hydroxyflavones like morin reveal interesting photophysical properties, including dual fluorescence, which can be related to excited-state intramolecular proton transfer (ESIPT) researchgate.netnih.gov. The fluorescence emission spectrum of morin is also influenced by factors such as concentration and pH researchgate.netnih.gov.
For this compound, UV-Vis spectroscopy would similarly reveal absorption bands characteristic of its flavonoid core. The presence of bromine substituents can influence the electronic system through inductive and resonance effects, potentially leading to shifts in the absorption maxima compared to morin. UV-Vis spectroscopy is particularly useful for studying the complexation of flavonoids with metal ions, as complex formation often results in significant changes in the absorption spectrum, such as bathochromic (red) or hypsochromic (blue) shifts and changes in intensity sut.ac.thresearchgate.net. These spectral changes provide evidence of interaction and can be used to determine the stoichiometry of the complex sut.ac.th.
X-ray Crystallography of this compound and its Co-crystals/Complexes for Solid-State Structural Insights
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, which dictate the crystal packing. wikipedia.organton-paar.comsciencemuseum.org.uk
Obtaining a single crystal of sufficient quality is a prerequisite for single-crystal X-ray diffraction. If crystals of this compound or its co-crystals/complexes can be grown, X-ray crystallography can provide invaluable solid-state structural insights.
While a specific crystal structure for this compound was not found, studies on related dibrominated organic compounds and flavonoid complexes demonstrate the power of this technique. For instance, the crystal structure of 4,10-dibromo-anthanthrone has been determined, revealing its molecular conformation and how molecules pack in the crystal lattice, including intermolecular Br...H and O...H contacts researchgate.net. Another relevant study reported the crystal structure analysis of 3',5'-dibromo-3-methyl-6,4'-dihydroxyflavone, a dibrominated flavonoid, providing detailed structural parameters in the solid state dntb.gov.ua. This highlights the feasibility and utility of applying X-ray crystallography to dibrominated flavonoid structures.
Analyzing the crystal structure of this compound would provide confirmation of its molecular structure and the positions of the bromine atoms. Furthermore, it would reveal how individual this compound molecules interact with each other in the solid state, forming a crystal lattice. This includes characterizing hydrogen bonding networks involving the hydroxyl groups and potential halogen bonding interactions involving the bromine atoms. researchgate.netiucr.org
For co-crystals or complexes of this compound with other molecules (e.g., metal ions, host molecules), X-ray crystallography can precisely locate the interacting species and delineate the nature of the interactions at the atomic level. Studies on morin complexes with metal ions have utilized crystal structure analysis to understand the chelation sites and the resulting complex geometry dntb.gov.ua. Such studies are vital for understanding the coordination environment of metal ions when complexed with flavonoids.
Investigational Biological Activities and Molecular Mechanisms of Dibromo Morin
Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms of Dibromo-morin
This compound, a synthetic derivative of the naturally occurring flavonoid morin (B1676745), has been investigated for its potential biological activities, particularly its role in mitigating oxidative stress. While research specifically detailing the direct antioxidant kinetics of this compound is emerging, studies on its parent compound and its effects on cellular antioxidant systems provide a foundational understanding of its potential mechanisms.
The direct radical scavenging capabilities of flavonoids are often attributed to the number and arrangement of hydroxyl groups in their structure. researchgate.net The parent compound, morin, has demonstrated strong scavenging effects against radicals like the 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical. nih.gov Studies comparing various flavonoids have noted that antioxidant and metal-chelating properties are related to the high number of hydroxyl groups. researchgate.net While specific kinetic profiles for this compound's direct interaction with free radicals are not extensively detailed, its structural relation to morin suggests potential activity in this area. The formation of metal ion chelates is another mechanism by which flavonoids can exert antioxidant effects, and morin has been shown to form stable complexes with Cu(II) ions. researchgate.netnih.gov
Research has shown that this compound is a potent modulator of endogenous antioxidant defense systems. nih.gov A key system it influences is the glyoxalase pathway, which detoxifies the metabolic byproduct methylglyoxal (B44143) (MG), a precursor to inflammatory advanced glycation endproducts (AGEs). nih.gov In a study using cultured mouse primary cerebellar neurons, this compound (DBM) was found to be more effective than its parent compound, morin, in enhancing the activity of the neural glyoxalase pathway. nih.gov This enhancement is crucial for cellular defense against the accumulation of MG and AGEs, which contribute to oxidative stress, particularly in neurodegenerative conditions like Alzheimer's disease. nih.gov
The parent compound, morin, is known to activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govscispace.comnih.gov Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes. researchgate.netmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of genes like HO-1. nih.govresearchgate.net Studies on morin have shown it enhances the expression and phosphorylation of Nrf2, leading to increased HO-1 expression. nih.govnih.gov This activation of the Nrf2/HO-1 axis is a significant mechanism by which morin protects cells from oxidative damage. scispace.com While this pathway has been thoroughly investigated for morin, its specific modulation by this compound remains a subject for further research.
Table 1: Comparative Efficacy of this compound on the Glyoxalase Pathway
This compound has demonstrated a significant capacity to protect cells from damage induced by oxidative stress. nih.gov As mentioned, it was shown to be highly effective in preventing oxidative stress mediated by methylglyoxal in a model for Alzheimer's disease. nih.gov
The protective effects of its parent compound, morin, are well-documented. Morin protects cells from hydrogen peroxide (H₂O₂)-induced damage by scavenging intracellular ROS and inducing the activity and expression of the antioxidant enzyme catalase. nih.govresearchgate.net It has been shown to prevent H₂O₂-induced cellular DNA damage by inhibiting the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and reducing DNA strand breakage. nih.govresearchgate.net Furthermore, morin inhibits membrane lipid peroxidation. nih.govresearchgate.net It effectively ameliorates oxidative stress-induced DNA damage through its intrinsic free radical scavenging activity and the activation of the Nrf2/HO-1 pathway. nih.govscispace.com These findings for morin provide a strong basis for the observed protective effects of its dibrominated derivative.
Anti-inflammatory Modulatory Effects of this compound
While direct studies on the anti-inflammatory effects of this compound are limited in the available literature, the extensive research on its parent compound, morin, provides a strong indication of its potential mechanisms of action. Morin is recognized for its potent anti-inflammatory properties, acting on various mediators and signaling pathways.
Morin has been shown to effectively inhibit the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated microglial cells, morin inhibited the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines. nih.gov In human chondrocytes stimulated with interleukin-1-beta (IL-1β), morin inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), as well as the expression of iNOS and cyclooxygenase-2 (COX-2). nih.gov Furthermore, in bovine mammary epithelial cells, morin inhibited the gene expression of tumor necrosis factor-alpha (TNF-α), IL-6, and IL-1β in a dose-dependent manner. nih.gov This broad inhibition of pro-inflammatory molecules underscores the significant anti-inflammatory potential of the morin scaffold.
Table 2: Inhibition of Pro-inflammatory Mediators by Morin (Parent Compound)
The anti-inflammatory effects of morin are mediated through its modulation of several key intracellular signaling pathways. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.gov Morin has been shown to suppress the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the translocation of the NF-κB p65 subunit to the nucleus. nih.govnih.gov
Morin also downregulates the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathways. nih.govnih.gov Specifically, it suppresses the phosphorylation of MAPK family members, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.gov The inhibitory effects of morin on neuroinflammation have been linked to the suppression of the ERK-p65 pathway. nih.gov
Furthermore, morin has been found to upregulate pathways with anti-inflammatory roles, such as the protein kinase A (PKA)/CREB and Nrf2/HO-1 signaling pathways. nih.gov In the context of atherosclerosis, morin hydrate's anti-inflammatory effects are associated with the induction of autophagy through the stimulation of the cAMP-PKA-AMPK-SIRT1 signaling pathway. researchgate.net This complex interplay with multiple signaling cascades highlights the multifaceted anti-inflammatory potential of the morin structure, which is likely shared by its derivative, this compound.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | DBM |
| Morin | |
| Reactive Oxygen Species | ROS |
| 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS |
| Methylglyoxal | MG |
| Advanced Glycation Endproducts | AGEs |
| Nuclear factor-erythroid 2-related factor 2 | Nrf2 |
| Heme oxygenase-1 | HO-1 |
| Hydrogen peroxide | H₂O₂ |
| 8-hydroxy-2'-deoxyguanosine | 8-OHdG |
| Nitric Oxide | NO |
| Prostaglandin E₂ | PGE₂ |
| Cyclooxygenase-2 | COX-2 |
| Inducible Nitric Oxide Synthase | iNOS |
| Tumor Necrosis Factor-alpha | TNF-α |
| Interleukin-1-beta | IL-1β |
| Interleukin-6 | IL-6 |
| Lipopolysaccharide | LPS |
| Nuclear Factor-kappa B | NF-κB |
| Inhibitor of kappa B alpha | IκB-α |
| Mitogen-Activated Protein Kinase | MAPK |
| Extracellular signal-regulated kinase | ERK |
| c-Jun N-terminal kinase | JNK |
| Phosphoinositide 3-kinase | PI3K |
| Protein kinase B | Akt |
| Cyclic adenosine (B11128) monophosphate | cAMP |
| Protein kinase A | PKA |
| AMP-activated protein kinase | AMPK |
| Sirtuin 1 | SIRT1 |
| Glutathione |
Autophagy Induction Associated with Anti-inflammatory Effects
Based on the available research, there is no specific information detailing the induction of autophagy by this compound or its association with anti-inflammatory effects.
Suppression of Glial Activation in Neuroinflammation Models
This compound (DBM), a synthesized derivative of the natural flavonoid morin, has demonstrated enhanced efficacy in mitigating oxidative stress, a key component of neuroinflammation where glial cells play a central role. nih.gov Research in models of Alzheimer's disease, a neurodegenerative condition characterized by elevated inflammation, has shown that DBM is more effective than its parent compound, morin, at preventing oxidative stress mediated by methylglyoxal (MG). nih.gov
Methylglyoxal is a metabolic byproduct that contributes to the formation of inflammatory advanced glycation endproducts (AGEs), which accumulate in neural cells and lead to oxidative stress. nih.gov The body's primary defense against MG is the glyoxalase pathway. nih.gov Studies have shown that this compound provides neuroprotection by enhancing the activity of this pathway. nih.gov
In a study using cultured mouse primary cerebellar neurons, cells were put into a state of oxidative stress using methylglyoxal. Treatment with this compound was shown to be more effective than morin at enhancing the glyoxalase pathway and protecting the neural cells from the MG-mediated stress. nih.gov This suggests a mechanism for suppressing the neuroinflammatory environment by detoxifying a key instigator of the inflammatory cascade. While this research points to a clear protective effect in neural cells, direct studies detailing the specific suppression of glial cell (astrocyte and microglia) activation markers by this compound are not specified in the available literature.
| Model System | Inducer of Neuroinflammation | Key Finding | Molecular Mechanism | Reference |
|---|---|---|---|---|
| Cultured mouse primary cerebellar neurons | Methylglyoxal (MG) | This compound was more effective than the parent compound morin in preventing MG-mediated oxidative stress. | Enhanced activity of the neural glyoxalase pathway, which detoxifies methylglyoxal. | nih.gov |
| Caenorhabditis elegans | Methylglyoxal (MG) | This compound showed enhanced efficacy in preventing oxidative stress compared to morin. | Enhancement of the glyoxalase pathway. | nih.gov |
Preclinical Anticancer Research Applications of this compound
Detailed preclinical research findings on the specific anticancer applications of this compound are not available in the reviewed scientific literature. The following subsections, therefore, reflect a lack of specific data for this particular compound.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
There is no available information from the searched results regarding the antiproliferative and cytotoxic effects of this compound in specific cancer cell lines.
Apoptosis Induction Mechanisms in Neoplastic Cells
There is no available information from the searched results detailing the mechanisms of apoptosis induction by this compound in neoplastic cells.
Cell Cycle Arrest and DNA Damage Induction by this compound
There is no available information from the searched results concerning the ability of this compound to cause cell cycle arrest or induce DNA damage in cancer cells.
Anti-angiogenic and Anti-metastatic Potentials (Preclinical)
There is no available preclinical information from the searched results on the anti-angiogenic or anti-metastatic potential of this compound.
Modulation of Oncogenic Signaling Pathways (e.g., LKB1/AMPK/mTORC1, MAPK, Akt/GSK3αβ, STAT3)
This compound, a derivative of the natural flavonoid morin, has demonstrated significant potential in the modulation of various oncogenic signaling pathways, which are often dysregulated in cancer cells, leading to uncontrolled proliferation, survival, and metastasis. Research into the parent compound, morin, provides a foundational understanding of the likely mechanisms through which this compound may exert its effects.
The LKB1/AMPK/mTORC1 pathway is a critical regulator of cellular energy homeostasis and growth. nih.gov The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. nih.gov Under conditions of low intracellular ATP, AMPK is activated and subsequently phosphorylates and activates the TSC2 tumor suppressor, which in turn inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.govresearchgate.net This inhibition of mTORC1, a key promoter of cell growth and proliferation, leads to a decrease in protein and lipid synthesis. nih.govresearchgate.net Studies on morin have shown its ability to modulate this pathway in doxorubicin-resistant human breast cancer cells. nih.gov Morin treatment increased the phosphorylation of both LKB1 and AMPK, leading to the inhibition of the mTOR pathway. nih.gov This action contributes to inducing cell death in chemoresistant cancer cells. nih.gov It is plausible that this compound could exhibit similar or enhanced activity in activating the LKB1/AMPK axis, thereby suppressing mTORC1 signaling and inhibiting cancer cell growth.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which includes the ERK, JNK, and p38 kinases, plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. nih.govresearchgate.net Dysregulation of the MAPK pathway is a common feature of many cancers. Research has indicated that morin can modulate MAPK signaling. For instance, in B16F10 mouse melanoma cells, morin was found to increase the phosphorylation of ERK and p38, suggesting its role in enhancing melanin (B1238610) synthesis through this pathway. nih.govnih.gov In non-small-cell lung cancer (NSCLC) cells, morin demonstrated suppressive effects on the MAPK pathway by affecting the expression of ERK, JNK, and p38. researchgate.net This suggests that the effect of morin on the MAPK pathway can be cell-type specific. This compound's potential to modulate MAPK signaling could therefore be a key mechanism in its anticancer activity, either by promoting apoptosis or inhibiting proliferation depending on the cellular context.
The Akt/GSK3αβ signaling pathway is another critical cascade involved in cell survival, proliferation, and metabolism. Akt, a serine/threonine kinase, is frequently hyperactivated in cancer, leading to the inhibition of pro-apoptotic signals and promotion of cell survival. Morin has been shown to attenuate the phosphorylation of Akt and GSK3αβ, thereby inhibiting cell survival in doxorubicin-resistant breast cancer cells. nih.gov By downregulating this pathway, morin and potentially this compound can sensitize cancer cells to chemotherapy and induce cell death.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer, promoting tumor cell proliferation, survival, invasion, and angiogenesis. nih.govnih.gov Inhibition of STAT3 signaling is therefore a promising strategy for cancer therapy. Studies on morusin, a compound structurally related to morin, have shown its ability to inhibit STAT3 activation in pancreatic and prostate cancer cells, leading to apoptosis and reduced invasion. nih.govnih.gov Morin itself, in combination with doxorubicin (B1662922), has been found to downregulate the phosphorylation of STAT3 in triple-negative breast cancer cells. mdpi.com This suggests that this compound could also act as a STAT3 inhibitor, thereby suppressing the expression of STAT3-regulated genes involved in cancer progression.
Table 1: Investigational Modulation of Oncogenic Signaling Pathways by Morin (as a proxy for this compound)
| Signaling Pathway | Key Proteins Modulated | Observed Effect in Cancer Cells |
|---|---|---|
| LKB1/AMPK/mTORC1 | ↑ p-LKB1, ↑ p-AMPK, ↓ p-mTOR | Inhibition of cell proliferation, induction of cell death nih.gov |
| MAPK | Modulated p-ERK, p-JNK, p-p38 | Context-dependent effects on proliferation and apoptosis nih.govresearchgate.netnih.gov |
| Akt/GSK3αβ | ↓ p-Akt, ↓ p-GSK3αβ | Inhibition of cell survival nih.gov |
| STAT3 | ↓ p-STAT3 | Suppression of proliferation, survival, and invasion nih.govnih.govmdpi.com |
Synergistic Effects of this compound with Established Chemotherapeutic Agents
The combination of natural compounds with conventional chemotherapeutic agents is a promising strategy to enhance anticancer efficacy, overcome drug resistance, and potentially reduce side effects. mdpi.comnih.gov The parent compound, morin, has demonstrated significant synergistic effects when combined with established chemotherapeutic drugs like doxorubicin.
In studies on triple-negative breast cancer (TNBC) cells, co-treatment with morin and doxorubicin resulted in a synergistic enhancement of doxorubicin's cytotoxicity. mdpi.com This combination promoted the uptake of doxorubicin into the cancer cells, induced DNA damage, and attenuated the expression of DNA repair proteins. mdpi.com By inhibiting the mechanisms that cancer cells use to repair chemotherapy-induced damage, morin effectively sensitizes them to the cytotoxic effects of doxorubicin. mdpi.com
This synergistic interaction allows for the potential use of lower doses of the chemotherapeutic agent, which could lead to a reduction in its associated toxic side effects. nih.gov The ability of natural derivatives to antagonize drug resistance mechanisms is a key factor in these synergistic effects. mdpi.com Given these findings with morin, it is highly probable that this compound could also exhibit synergistic activity with a range of chemotherapeutic agents, making it a valuable candidate for combination cancer therapy.
Molecular Mechanisms of Chemoresistance Modulation by this compound
Chemoresistance, both intrinsic and acquired, is a major obstacle in the successful treatment of cancer. nih.govoncotarget.com Cancer cells can develop resistance through various molecular mechanisms, including increased drug efflux, enhanced DNA repair, and alterations in signaling pathways that promote survival and inhibit apoptosis. nih.govresearchgate.netmdpi.com Natural compounds are being increasingly investigated for their ability to modulate these resistance mechanisms.
The parent compound, morin, has been shown to overcome doxorubicin resistance in human breast cancer cells through multiple mechanisms. nih.gov One key mechanism is the induction of DNA damage while simultaneously reducing the capacity for DNA repair in chemoresistant cells. nih.gov Furthermore, morin modulates key survival signaling pathways, such as the LKB1/AMPK/mTORC1 and Akt/GSK3αβ pathways, to promote cell death. nih.gov
In the context of triple-negative breast cancer, morin's synergistic effect with doxorubicin is linked to the suppression of Forkhead Box M1 (FOXM1), a transcription factor involved in cell cycle progression and DNA repair. mdpi.com By downregulating FOXM1 and its downstream targets, morin inhibits the ability of cancer cells to withstand the damage caused by chemotherapy. mdpi.com Additionally, the attenuation of the EGFR/STAT3 signaling pathway by morin contributes to overcoming chemoresistance. mdpi.com
The molecular mechanisms of chemoresistance are complex and often involve the overexpression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic drugs out of the cancer cell. researchgate.net While direct evidence for this compound's effect on these transporters is still emerging, the known activities of morin in modulating key signaling pathways implicated in the regulation of these transporters suggest a high potential for this compound to act as a chemoresistance modulator. mdpi.com
Table 2: Potential Molecular Mechanisms of Chemoresistance Modulation by this compound (based on Morin)
| Mechanism | Molecular Target/Pathway | Consequence in Chemoresistant Cells |
|---|---|---|
| Inhibition of DNA Repair | ↓ RAD51, ↓ survivin | Increased sensitivity to DNA-damaging agents mdpi.com |
| Modulation of Survival Pathways | ↑ LKB1/AMPK, ↓ Akt/GSK3αβ, ↓ STAT3 | Induction of apoptosis, inhibition of proliferation nih.govmdpi.com |
| Downregulation of Pro-survival Transcription Factors | ↓ FOXM1 | Attenuation of cell cycle progression and DNA repair mdpi.com |
| Increased Drug Accumulation | Enhanced doxorubicin uptake | Increased intracellular concentration of chemotherapeutic mdpi.com |
Antimicrobial Efficacy and Mechanisms of Action of this compound
Beyond its anticancer properties, this compound and its parent compound morin have shown promise as antimicrobial agents. The emergence of antibiotic-resistant pathogens necessitates the development of new therapeutic strategies, and natural compounds represent a rich source of novel antimicrobial agents.
Antibacterial Activity Against Specific Pathogens (e.g., Listeria monocytogenes)
Listeria monocytogenes is a significant foodborne pathogen responsible for the severe infection listeriosis. Research has explored the efficacy of morin against this bacterium. Interestingly, studies have shown that morin does not exhibit direct antibacterial activity against L. monocytogenes, meaning it does not kill the bacteria or inhibit its growth directly. nih.gov However, morin demonstrates significant anti-virulence properties. nih.gov
Morin has been found to inhibit the formation of biofilms by L. monocytogenes in a dose-dependent manner. nih.govresearchgate.net Biofilms are communities of bacteria encased in a protective matrix, which makes them more resistant to antibiotics and the host immune system. By preventing biofilm formation, morin can render the bacteria more susceptible to conventional treatments. Furthermore, morin has been shown to inhibit the production of hemolysin, a key virulence factor of L. monocytogenes, and reduce its motility. nih.gov
In vivo studies using the nematode Caenorhabditis elegans as a model organism have shown that morin can extend the lifespan of individuals infected with L. monocytogenes. nih.gov This protective effect is attributed to morin's ability to reduce the inflammation induced by the infection and alleviate cellular injury. nih.gov The antibacterial activity of essential oils from various Salvia species against L. monocytogenes has also been noted, with effectiveness varying based on their chemical composition. mdpi.com While direct studies on this compound are needed, the anti-virulence and anti-inflammatory properties of morin suggest a promising avenue for the development of new strategies to combat Listeria infections.
Antifungal Activity and Membrane Disruption Mechanisms
Fungal infections are a growing public health concern, particularly in immunocompromised individuals. Many antifungal agents target the fungal cell membrane, a structure that is essential for cell integrity and viability. nih.govresearchgate.net The disruption of this membrane is a common mechanism of action for antifungal drugs. kuleuven.be
While specific studies on the antifungal activity of this compound are limited, the general mechanisms of antifungal compounds provide a framework for its potential action. Antifungal peptides, for instance, are known to interact with and disrupt fungal cell membranes, leading to cell leakage and death. kuleuven.be Some antifungal agents work by binding to specific components of the fungal membrane, such as ergosterol, creating pores that lead to the loss of cellular contents. researchgate.net
Fluoride has been shown to enhance the activity of fungicides that destabilize cell membranes, suggesting that combination therapies could be more effective. nih.gov Ribosome-inactivating proteins (RIPs) from plants have also demonstrated antifungal activity by entering fungal cells and inhibiting protein synthesis. mdpi.com It is conceivable that this compound could exert antifungal effects through similar mechanisms, such as by interacting with and disrupting the fungal cell membrane or by inhibiting essential cellular processes. Further research is needed to elucidate the specific antifungal properties and mechanisms of action of this compound.
Antiviral Potentials and Replication Inhibition Studies
The search for novel antiviral agents is of paramount importance, especially in the face of emerging viral diseases. Natural products are a valuable source for the discovery of new antiviral compounds. Studies have indicated that morin hydrate (B1144303) possesses antiviral activity against the influenza virus. nih.gov
The mechanism of action appears to involve the inhibition of viral entry into host cells. nih.gov Molecular docking studies suggest that morin hydrate can bind to the hemagglutinin (HA) protein of the influenza virus, which is crucial for the virus to attach to and enter host cells. nih.gov By blocking this initial step of the viral life cycle, morin can prevent infection.
Furthermore, morin has been shown to be effective against oseltamivir-resistant strains of the influenza virus. nih.gov In animal models, morin hydrate reduced the severity of influenza infection, inhibited viral replication in the lungs, and attenuated the associated pulmonary inflammation. nih.gov The inhibition of viral replication is a key strategy for many antiviral drugs. nih.govmdpi.comresearchgate.netmdpi.com
Given these findings, this compound could also possess significant antiviral properties. Its potential to inhibit viral replication and modulate the host's inflammatory response makes it a compelling candidate for further investigation as a broad-spectrum antiviral agent.
Inhibition of Biofilm Formation and Virulence Factors
While direct studies on the anti-biofilm and anti-virulence properties of this compound are not extensively documented in current literature, significant research into its parent compound, morin, provides a strong basis for its potential in this area. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. nih.gov Virulence factors are molecules produced by pathogens that contribute to their ability to cause disease. mdpi.com
Morin has demonstrated notable efficacy in inhibiting biofilm formation and reducing the virulence of various pathogens. For instance, morin has been shown to significantly inhibit biofilm production in Listeria monocytogenes in a dose-dependent manner. nih.gov It also curtails the production of key virulence factors in this pathogen, such as hemolysin, and impedes its motility. nih.gov In studies involving Staphylococcus aureus, morin hydrate was found to attenuate the pathogen's virulence by inhibiting the self-assembly of α-hemolysin, a critical toxin, thereby preventing cell lysis and protecting against pneumonia in animal models. nih.gov
Furthermore, investigations into Candida albicans, a common fungal pathogen, revealed that morin possesses a significant inhibitory effect on biofilm formation and the production of other virulence factors like phospholipase and exopolymeric substances. researchgate.net The proposed mechanism involves the downregulation of biofilm- and virulence-related genes. researchgate.net
Given that bromination can enhance the biological activities of flavonoids, it is plausible that this compound could exhibit similar or even enhanced anti-biofilm and anti-virulence capabilities compared to morin. However, specific experimental validation is required to confirm this hypothesis and to elucidate the precise mechanisms by which this compound may interfere with these pathogenic processes.
Enzyme Modulation and Inhibition Kinetics by this compound
The glyoxalase system, comprising the enzymes Glyoxalase I (GLO1) and Glyoxalase II (GLO2), is a critical detoxification pathway that neutralizes cytotoxic metabolic byproducts like methylglyoxal (MG). Research has shown that this compound is a potent enhancer of this pathway.
Studies comparing this compound to its parent compound, morin, have indicated that the brominated derivative is more effective at enhancing the neural glyoxalase pathway. This enhanced activity contributes to preventing methylglyoxal-mediated oxidative stress, which is implicated in neurodegenerative conditions.
Comparative Efficacy of Morin and this compound on Glyoxalase Pathway Enhancement
| Compound | Relative Efficacy in Enhancing Glyoxalase Pathway Activity | Observed Outcome |
|---|---|---|
| Morin | Baseline | Enhances detoxification of methylglyoxal. |
| This compound | More effective than Morin | Improved prevention of methylglyoxal-mediated oxidative stress in neural models. |
Protein kinases are a large family of enzymes that play crucial roles in cell signaling by catalyzing the phosphorylation of specific substrates. nih.gov Their dysregulation is often associated with various diseases, making them important therapeutic targets. Kinase inhibitors can be classified based on their mechanism of action, such as ATP-competitive inhibitors that bind to the active site or allosteric inhibitors that bind elsewhere on the enzyme to modulate its activity. nih.gov
While the specific kinase inhibition profile of this compound has not been extensively characterized, its parent compound, morin, has been identified as a kinase inhibitor. nih.gov For example, morin has been shown to suppress the activation of IκBα kinase (IKK), which in turn inhibits the NF-κB signaling pathway. nih.gov This suggests that this compound may also possess kinase inhibitory properties. The addition of bromine atoms to the flavonoid structure could potentially alter its binding affinity and selectivity for different kinases. Comprehensive profiling using panels of clinically relevant kinases would be necessary to determine the specific targets and inhibitory mechanisms of this compound. acs.org
Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. csic.es Their inhibition is a key strategy in treating various diseases. The parent compound, morin, has been shown to inhibit several types of enzymes, including proteases and lipases.
Morin acts as an inhibitor of matrix metalloproteinase-9 (MMP-9), a type of protease involved in tissue remodeling. nih.gov It has also been identified as a competitive inhibitor of pancreatic lipase (B570770), an enzyme responsible for fat digestion, with a half-maximal inhibitory concentration (IC50) of 0.42 ± 0.02 mg/mL. sciopen.com The mechanism for lipase inhibition involves binding to the active site through hydrophobic forces and hydrogen bonding, leading to a conformational change in the enzyme. sciopen.com Furthermore, computational analyses predict that morin can act as an inhibitor for viral proteases, such as the main protease (3CLPro) and papain-like protease (PLPro) of SARS-CoV-2. nih.gov
Given these findings for morin, it is hypothesized that this compound could also function as a protease inhibitor. The structural modifications from bromination may influence its inhibitory potency and selectivity. Further kinetic studies are needed to elucidate the specific types of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the precise molecular interactions between this compound and its target enzymes.
Receptor and Protein Binding Interactions of this compound
The interaction of small molecules with proteins and receptors is fundamental to their biological activity. While direct experimental data on the binding interactions of this compound is limited, studies on its parent compound, morin, offer significant insights into its potential behavior.
Morin has been shown to bind to various proteins, including the plasma proteinase inhibitor α-2-macroglobulin (α2M) and bovine serum albumin (BSA). The binding of morin to α2M was found to be a spontaneous process, primarily driven by hydrophobic interactions. nih.gov Spectroscopic studies revealed that this binding alters the secondary structure of the protein. nih.gov The binding constant (Kb) for the morin-α2M interaction was determined to be 2.7 × 104 M−1 at 298 K, indicating a moderate binding affinity. nih.gov
Thermodynamic Parameters for the Binding of Morin to α-2-macroglobulin (α2M) at Different Temperatures
| Temperature (K) | Binding Constant (Kb) (M-1) | Gibbs Free Energy (ΔG) (kJ mol-1) | Enthalpy (ΔH) (kJ mol-1) | Entropy (ΔS) (J mol-1 K-1) |
|---|---|---|---|---|
| 298 | 2.7 x 104 | -25.31 | +30.04 | +185.74 |
| 303 | 4.1 x 104 | -26.24 | ||
| 310 | 6.8 x 104 | -27.50 |
The positive enthalpy (ΔH) and entropy (ΔS) values suggest that hydrophobic forces are the main drivers of the binding process between morin and α2M. nih.gov The bromination of the morin scaffold to create this compound would likely alter these binding characteristics due to changes in hydrophobicity, electron distribution, and steric factors.
Ligand binding assays are essential techniques used to quantify the interaction between a ligand (like this compound) and its target protein or receptor. kcasbio.commercodia.com These assays are crucial for determining key binding parameters such as the dissociation constant (Kd), inhibition constant (Ki), and the number of binding sites. mdpi.com
Common methods employed for this purpose include:
Fluorescence Spectroscopy: This technique measures the quenching of a protein's intrinsic fluorescence (usually from tryptophan or tyrosine residues) upon ligand binding. nih.gov This method was used to determine the binding constant for the interaction between morin and α2M. nih.gov
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. kcasbio.com
Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein, allowing for real-time analysis of binding kinetics.
Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
These established methodologies can be applied to this compound to systematically determine its binding affinity and specificity for various biological targets, thereby helping to elucidate its mechanism of action and potential therapeutic applications. mdpi.com
Allosteric Modulation by this compound
Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. This mechanism offers a sophisticated approach to drug design, allowing for finer control over cellular signaling pathways.
A thorough search of scientific databases and peer-reviewed journals indicates that there are currently no published studies investigating the allosteric modulatory effects of this compound on any receptor or enzyme. The potential for this compound to act as either a positive or negative allosteric modulator remains an open question within the scientific community. Consequently, there is no data available to populate a table on this topic.
Table 1: Investigational Studies on the Allosteric Modulation by this compound
| Target Receptor/Enzyme | Type of Modulation | Investigated Effect | Outcome |
| No studies reported | N/A | N/A | N/A |
Protein Aggregation Inhibition Studies
The aggregation of misfolded proteins is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Consequently, the identification of small molecules that can inhibit or reverse this process is a significant focus of therapeutic research. The parent compound, morin, has demonstrated the ability to inhibit the aggregation of amyloid β-peptide. nih.govresearchgate.netnih.gov
However, specific studies on the effect of this compound on protein aggregation are absent from the current scientific literature. It is unknown whether the addition of two bromine atoms to the morin structure enhances, diminishes, or has no effect on its anti-aggregation properties. Research in this area would be necessary to determine if this compound holds any promise as a therapeutic agent for proteinopathies. Due to the lack of research, a data table for this compound's activity in this area cannot be compiled.
Table 2: Research Findings on the Inhibition of Protein Aggregation by this compound
| Target Protein | Assay Type | Key Findings |
| No studies reported | N/A | N/A |
Structure Activity Relationship Sar and Structural Modification Studies of Dibromo Morin
Influence of Bromine Substituents on Biological Potency and Selectivity
The introduction of bromine atoms onto the morin (B1676745) scaffold has a profound impact on its electronic and lipophilic character, which in turn dictates its biological potency and selectivity. Bromine is an electron-withdrawing group that can alter the acidity of nearby hydroxyl groups and influence the molecule's ability to participate in hydrogen bonding and redox reactions. Furthermore, the lipophilicity conferred by bromine can enhance membrane permeability and hydrophobic interactions with target proteins.
Studies on various brominated compounds have consistently shown that the position and number of bromine substituents are critical determinants of biological activity. For instance, in brominated indoles, the position of the bromine atom on the isatin (B1672199) benzene (B151609) ring was found to significantly affect anti-inflammatory activity, with the order of potency being 5-bromo > 6-bromo > 7-bromo substitution. mdpi.com Similarly, for bromophenols isolated from marine algae, the presence of multiple bromo-substituents was linked to potent cytotoxicity against several cancer cell lines. mdpi.com While direct structure-activity relationship (SAR) studies on different isomers of dibromo-morin are not extensively detailed in the available literature, principles from related brominated flavonoids and quinolines can be extrapolated. For example, studies on bromo derivatives of 8-hydroxyquinolines have demonstrated strong antiproliferative activity against various tumor cell lines. researchgate.net
Table 1: Effect of Bromination on Biological Activity of Various Scaffolds
| Compound Class | Observation | Reference |
|---|---|---|
| Indoles | Position of bromine on the isatin ring significantly affects anti-inflammatory activity (5-Br > 6-Br > 7-Br). | mdpi.com |
| 8-Hydroxyquinolines | 5,7-Dibromo substitution leads to strong antiproliferative activity against various tumor cell lines (IC50 values from 6.7 to 25.6 µg/mL). | researchgate.net |
| Phenols (Marine) | Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether exhibited broad and potent cytotoxicity against several cancer cell lines. | mdpi.com |
Correlation Between this compound Structural Features and Specific Biological Activities (e.g., antioxidant, anti-inflammatory, anticancer)
The biological activities of flavonoids like morin are intrinsically linked to their structure. researchgate.netunison.mx The antioxidant activity, for instance, is heavily dependent on the number and arrangement of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. researchgate.net The introduction of bromine atoms can modulate this activity by altering the bond dissociation enthalpy of the O-H bonds.
Antioxidant Activity : The antioxidant properties of morin are attributed to its chemical structure, which allows it to scavenge free radicals. nih.govresearchgate.net The key structural features for morin's antioxidant activity include the o-dihydroxy structure in the B-ring and the 3- and 5-hydroxyl groups with the 4-oxo function in the A and C rings. researchgate.net Bromination can influence the electron density across the molecule, potentially affecting the radical scavenging capacity. While enhancing lipophilicity, which might improve interaction with lipid membranes, the electron-withdrawing nature of bromine could also impact the hydrogen-donating ability of the hydroxyl groups, a key mechanism for antioxidant action.
Anti-inflammatory Activity : Morin exhibits anti-inflammatory effects by modulating various signaling pathways, including the NF-κB pathway. mdpi.comresearchgate.netresearchgate.net The anti-inflammatory activity of brominated compounds has been noted in other contexts. For example, simple brominated indoles have been identified as useful anti-inflammatory drug leads that inhibit the production of nitric oxide (NO), tumor necrosis factor-α (TNFα), and prostaglandin (B15479496) E2 (PGE2). mdpi.com It is plausible that this compound retains or enhances these properties, with the bromine substituents potentially improving interactions with inflammatory target proteins.
Anticancer Activity : Morin itself has demonstrated anticancer effects through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. nih.gov The anticancer potential of brominated compounds is well-documented. mdpi.comresearchgate.net For instance, 5,7-dibromo-8-hydroxyquinolines show strong antiproliferative activity. researchgate.net The introduction of bulky hydrophobic groups, such as those containing silyl (B83357) moieties on a dibromo-furanone scaffold, has been shown to increase antiproliferative potency. mdpi.com The lipophilicity and altered electronic properties of this compound could enhance its ability to penetrate cancer cells and interact with intracellular targets, such as kinases or topoisomerases, leading to improved anticancer efficacy.
Design and Synthesis of Novel this compound Analogues with Tuned Pharmacological Profiles
The development of novel analogues of this compound is a promising avenue for creating compounds with enhanced and more specific pharmacological activities. The synthesis of such analogues involves strategic chemical modifications to the this compound backbone.
The synthesis of morin itself can be achieved through various methods, such as the Baker–Venkataraman rearrangement or the Allan–Robinson reaction, often involving methylated intermediates followed by demethylation. acs.org Bromination of the parent morin molecule can then be carried out to produce this compound. The design of novel analogues would build upon this core structure. For example, further substitutions on the remaining hydroxyl groups could be explored. Esterification or etherification of these groups could modulate solubility and bioavailability.
The general approach to synthesizing novel analogues involves:
Starting Material Synthesis : Efficient and scalable synthesis of the parent flavonoid, morin. acs.org
Bromination : regioselective introduction of bromine atoms onto the flavonoid scaffold.
Further Derivatization : Modification of other functional groups on the this compound structure. This can include alkylation, acylation, or glycosylation of the hydroxyl groups.
Structure-Activity Relationship (SAR) Studies : The synthesized analogues are then tested in various biological assays to establish a clear relationship between the structural modifications and the resulting pharmacological activity. researchgate.netresearchgate.netnih.gov
The goal of these synthetic efforts is to fine-tune the molecule's properties. For instance, increasing lipophilicity might enhance cell membrane permeability, while adding polar groups could improve aqueous solubility. By systematically altering the structure and observing the effects on biological activity, chemists can design analogues with optimized potency, selectivity, and pharmacokinetic properties. uq.edu.au
Table 2: Potential Modifications for this compound Analogues
| Modification Type | Potential Effect | Rationale |
|---|---|---|
| Alkylation/Acylation of -OH groups | Increased lipophilicity, altered hydrogen bonding | Improve membrane permeability and target binding. |
| Glycosylation | Increased water solubility, altered transport | Improve bioavailability and targeting. |
| Introduction of other halogens (Cl, F) | Modulated electronic effects and lipophilicity | Fine-tune potency and metabolic stability. |
| Synthesis of amino derivatives | Altered charge and binding properties | Explore new biological activities, as seen in other quinoline (B57606) systems. nih.gov |
SAR Analysis of Prodrug Strategies and Conjugates of this compound
A significant challenge with many flavonoids, including potentially this compound, is poor bioavailability, which can limit their therapeutic application. nih.gov Prodrug strategies offer a viable solution to overcome these limitations by masking polar functional groups, thereby enhancing properties like solubility and membrane permeability. nih.gov A prodrug is an inactive compound that is converted into the active drug in vivo through enzymatic or chemical transformation. nih.gov
For this compound, the multiple hydroxyl groups are ideal sites for creating prodrugs. Common prodrug approaches include:
Ester Prodrugs : The hydroxyl groups can be converted into esters. This masks the polar -OH group with a more lipophilic ester moiety, which can improve passive diffusion across biological membranes like the blood-brain barrier. nih.govresearchgate.net Once inside the body, esterases can cleave the ester bond to release the active this compound.
Phosphate (B84403) Esters : To enhance aqueous solubility for parenteral administration, hydroxyl groups can be converted into phosphate esters. These are typically cleaved by alkaline phosphatases in vivo to release the parent drug.
Carbonate or Carbamate Prodrugs : These offer another way to mask hydroxyl groups and can be designed to have varying rates of hydrolysis.
Conjugation of this compound to other molecules can also be used to improve its pharmacological profile. For example, conjugation to a targeting moiety could direct the drug to specific tissues or cells, such as cancer cells. Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can increase the drug's half-life in circulation.
Computational and Theoretical Investigations of Dibromo Morin
Molecular Docking Studies of Dibromo-morin with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target.
Molecular docking studies on the parent compound, morin (B1676745), have revealed detailed insights into its interactions with various protein targets. For instance, investigations into the binding of morin with alpha-2-macroglobulin (α₂M) identified specific amino acid residues crucial for complex formation. nih.gov The analysis showed that morin forms hydrogen bonds with residues such as Try-180, Asn-150, and Phe-176. nih.gov These interactions, dominated by hydrogen bonds and hydrophobic forces, are fundamental to the stability of the protein-ligand complex. nih.gov
Similarly, docking studies of morin hydrate (B1144303) with Peroxisome proliferator-activated receptor-gamma (PPARγ) and Nuclear factor erythroid 2-related factor 2 (Nrf2) have demonstrated consistent and stable interactions, identifying these proteins as potential targets. nih.govresearchgate.net In a typical analysis, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and computational software (e.g., AutoDock) is used to predict the binding mode and interactions. nih.govmdpi.com
Table 1: Example of Protein-Ligand Interactions for Morin with Alpha-2-Macroglobulin (α₂M)
| Interacting Residue | Bond Type | Distance (Å) |
|---|---|---|
| Try-180 | Hydrogen Bond | 2.71 |
| Try-180 | Hydrogen Bond | 2.73 |
| Asn-150 | Hydrogen Bond | 2.99 |
| Phe-176 | Hydrogen Bond | 3.31 |
Data derived from molecular docking simulations of Morin with α₂M. nih.gov
Binding affinity prediction quantifies the strength of the interaction between a ligand and its target. This is often expressed as a binding energy (in kcal/mol) or a binding constant (K_b). researchgate.net For the morin-α₂M complex, molecular docking predicted a binding energy of -8.1 kcal/mol, indicating a strong and spontaneous interaction. nih.govresearchgate.net Experimental methods like fluorescence spectroscopy have corroborated these computational predictions, showing a binding constant (K_b) of 2.7 × 10⁴ M⁻¹ at 298 K. nih.govresearchgate.net Such data is critical for ranking potential drug candidates. mdpi.comresearchgate.net
Hotspot mapping is a computational method used to identify regions within a protein's binding site that are key for ligand binding. nih.gov This technique uses fragment probes (e.g., donor, acceptor, apolar) to map the binding pocket, revealing areas with a high propensity for favorable interactions. nih.gov By comparing ensemble maps of related proteins, this method can identify selectivity-determining regions, guiding the design of more specific inhibitors. nih.govnih.gov
Table 2: Predicted Binding Affinities of Morin with Target Proteins
| Target Protein | Method | Predicted Binding Energy (kcal/mol) | Binding Constant (K_b) (M⁻¹) |
|---|---|---|---|
| α₂M | Molecular Docking | -8.1 | - |
| α₂M | Fluorescence Spectroscopy | - | 2.7 × 10⁴ |
This table showcases predicted and experimentally determined binding affinities. nih.govresearchgate.net
The binding of a ligand to a protein can often induce conformational changes in the protein's structure, which is essential for its biological activity. nih.gov These structural alterations can be investigated using both experimental techniques and computational simulations. nih.govnih.gov
Studies on morin's interaction with proteins like bovine serum albumin (BSA) and α₂M using circular dichroism (CD) and Fourier-transform infrared spectroscopy (FT-IR) have shown that morin binding alters the secondary structure of these proteins. nih.govresearchgate.netnih.gov For example, analysis of the far-UV CD spectra of α₂M in the presence of morin showed a gradual decrease in the intensity of the peak at 215 nm, indicating a change in the protein's beta-helical structure. nih.gov Molecular dynamics simulations can further elucidate these changes, revealing how the flexibility of certain regions, such as the C-terminal, is modified upon ligand binding. nih.govnih.govbohrium.com
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity of this compound
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model these properties from first principles. aps.orgresearchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital through which a molecule donates electrons, defining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, determining its electrophilicity. youtube.comyoutube.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical reactivity descriptor; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net Other reactivity descriptors derived from these calculations include ionization potential, electron affinity, chemical hardness, and electrophilicity index. researchgate.net These parameters are invaluable for understanding a molecule's susceptibility to various chemical reactions. taylorandfrancis.comresearchgate.net
Table 3: Key Reactivity Descriptors from FMO Analysis
| Descriptor | Definition | Significance |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ² / 2η (where μ is chemical potential) | Quantifies the global electrophilic nature of a molecule. |
This table describes theoretical parameters used to predict molecular reactivity. researchgate.net
The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MESP), is a map of the electrostatic potential on the electron density surface of a molecule. readthedocs.iomdpi.com It is a powerful tool for understanding and predicting how molecules will interact. mdpi.com The EPS map visualizes electron-rich regions (negative potential, typically colored red) and electron-deficient regions (positive potential, typically colored blue). mdpi.com
These regions are crucial for molecular recognition. The negative potential areas, often associated with lone pairs or π-systems, are sites for electrophilic attack and hydrogen bond acceptance. mdpi.com Conversely, positive potential regions are susceptible to nucleophilic attack and act as hydrogen bond donors. nih.gov By analyzing the EPS of this compound, one could predict its preferred sites for non-covalent interactions with biological targets, complementing the findings from molecular docking studies. mdpi.comnih.gov
Reaction Pathway Mechanisms and Transition State Analysis
While specific computational studies detailing the reaction pathway and transition states for the synthesis of this compound are not extensively available in the current literature, the mechanism can be inferred from established principles of electrophilic aromatic substitution on flavonoid scaffolds. The bromination of morin is expected to proceed via an electrophilic attack on the electron-rich A and C rings.
Computational studies on related flavonoids suggest that the hydroxyl groups of the morin molecule activate the aromatic system, directing the electrophilic substitution to specific positions. The reaction likely involves the formation of a sigma complex (also known as an arenium ion) as a reaction intermediate. The stability of this intermediate, influenced by the position of the bromine atom and the resonance-donating effects of the hydroxyl groups, will determine the regioselectivity of the bromination.
Transition state analysis for such reactions would typically involve density functional theory (DFT) calculations to locate the transition state structures along the reaction coordinate. These calculations would elucidate the energy barriers for the formation of different potential isomers of this compound, thus providing a theoretical basis for the observed product distribution. Key parameters to be determined from such an analysis would include the activation energy and the geometry of the transition state, which would reveal the concerted or stepwise nature of the bond-forming and bond-breaking processes.
Molecular Dynamics (MD) Simulations of this compound in Biological Systems
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. While specific MD simulation studies exclusively focused on this compound are limited, the behavior of this compound in biological systems can be extrapolated from simulations of morin and other halogenated flavonoids.
Conformational Dynamics and Stability of this compound in Solution and at Interfaces
MD simulations can provide insights into the conformational flexibility of this compound in different environments. In aqueous solution, the molecule is expected to exhibit a certain degree of rotational freedom around the bond connecting the chromone and dihydroxyphenyl moieties. The presence of the bromine atoms may influence the preferred conformations due to steric hindrance and altered electronic properties.
At biological interfaces, such as lipid membranes, the orientation and dynamics of this compound are crucial for its biological activity. Simulations of other halogenated flavonoids have shown that these molecules can interact with the outer regions of the membrane, with some able to penetrate deeper into the hydrocarbon core researchgate.net. The bromination of morin is likely to increase its lipophilicity, which could enhance its interaction with and transport across cellular membranes.
Protein-Ligand Complex Stability and Dynamics
MD simulations are instrumental in understanding the stability and dynamics of complexes formed between small molecules like this compound and their protein targets. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.
For the parent compound, morin, MD simulations have been used to analyze its interaction with various proteins, demonstrating its ability to form stable complexes. The introduction of bromine atoms in this compound could potentially lead to stronger binding affinities with target proteins due to several factors. The increased size and polarizability of bromine can enhance van der Waals interactions, and the electron-withdrawing nature of bromine can modulate the hydrogen-bonding capacity of the nearby hydroxyl groups. Furthermore, bromine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the stability of protein-ligand complexes.
The stability of such complexes can be quantified by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. Lower and more stable RMSD values generally indicate a more stable binding complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govmdpi.com. While specific QSAR models developed exclusively for this compound and its analogues are not widely reported, general QSAR studies on flavonoids provide a framework for understanding how structural modifications, such as bromination, can impact their biological effects mdpi.comnih.gov.
Development of Predictive Models for Biological Activity
The development of a QSAR model for this compound and its analogues would involve compiling a dataset of these compounds with their experimentally determined biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated.
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then employed to build a model that correlates the molecular descriptors with the biological activity. A robust QSAR model should have high statistical significance and predictive power, which is typically assessed through internal and external validation techniques. Such a model could then be used to predict the biological activity of new, unsynthesized this compound analogues, thereby guiding the design of more potent compounds.
Identification of Key Physicochemical Descriptors for Activity
A significant outcome of QSAR studies is the identification of the key physicochemical descriptors that are most influential in determining the biological activity of a compound series. For flavonoids, important descriptors often include those related to their electronic properties (such as HOMO and LUMO energies), hydrophobicity (logP), and steric features (molecular weight and volume) researchgate.net.
Table of Key Physicochemical Descriptors in Flavonoid QSAR Models
| Descriptor Category | Specific Descriptor Examples | Potential Influence on Biological Activity |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the ability to donate electrons (antioxidant activity). |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability to accept electrons. | |
| Dipole Moment | Influences solubility and interactions with polar protein residues. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with proteins. |
| Steric/Topological | Molecular Weight | Influences the size and fit within a binding pocket. |
| Molecular Volume | Relates to the overall size and shape of the molecule. | |
| Number of Rotatable Bonds | Affects conformational flexibility. |
Analytical Methodologies for Dibromo Morin Detection and Quantification in Research Contexts
Chromatographic Techniques (HPLC, UPLC, GC-MS) for Isolation, Separation, and Analysis of Dibromo-morin and its Derivatives
Chromatography is a cornerstone for the analysis of flavonoids and their derivatives. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for analyzing compounds like this compound due to their efficiency in separating complex mixtures.
Research on the bromination of flavonoids has successfully utilized HPLC coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) to separate and identify brominated products. nih.gov In studies involving the reaction of flavonols with hypobromous acid (HOBr), HPLC was essential in separating the parent flavonoid from its mono- and di-brominated derivatives. nih.govresearchgate.net For this compound, a reverse-phase HPLC or UPLC method would typically be employed, using a C18 column. The mobile phase would likely consist of a gradient mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). This setup allows for the effective separation of flavonoids based on their polarity, with the addition of bromine atoms generally increasing the lipophilicity and retention time of the molecule compared to the parent morin (B1676745). researchgate.net
UPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much shorter analysis times. waters.comwaters.com This would be particularly advantageous for resolving this compound from other potential isomers or byproducts of a synthesis reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially for volatile or semi-volatile compounds. waters.com While flavonoids themselves are generally not volatile enough for direct GC analysis, derivatization (e.g., silylation) can be performed to increase their volatility. GC-MS is particularly useful for analyzing brominated compounds due to the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), which provides a clear signature in the mass spectrum, aiding in unequivocal identification. thermofisher.com High-resolution GC-MS can offer exceptional selectivity for analyzing brominated compounds in complex mixtures. thermofisher.com
Table 7.1: Representative Chromatographic Conditions for Flavonoid Analysis Applicable to this compound
| Parameter | HPLC | UPLC-MS/MS | GC-MS (after derivatization) |
|---|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Capillary column (e.g., TR-5MS, 15 m x 0.25 mm) thermofisher.com |
| Mobile Phase/Carrier Gas | Gradient: Water/Acetonitrile (with 0.1% Formic Acid) | Gradient: Water/Acetonitrile (with 0.1% Formic Acid) | Helium or Nitrogen nih.gov |
| Detection | Photodiode Array (PDA) or UV-Vis | Tandem Mass Spectrometry (MS/MS) | Mass Spectrometry (MS) |
| Key Advantage | Widely available, robust | High speed, resolution, and sensitivity waters.com | High selectivity for halogenated compounds nih.gov |
Analyzing this compound in complex matrices such as biological fluids (plasma, urine), cell lysates, or environmental samples presents significant challenges due to the presence of interfering substances. onlinepharmacytech.infomdpi.com The development of a robust analytical method is essential to ensure accurate quantification. nih.gov
The process begins with selecting the appropriate technique, often UPLC-MS/MS for its high sensitivity and selectivity. nih.gov Key steps in method development include:
Optimization of Chromatographic Conditions : This involves selecting the appropriate column and mobile phase to achieve good peak shape and resolution, separating this compound from matrix components. A gradient elution, starting with a higher aqueous phase concentration and gradually increasing the organic phase, is typically used for complex samples. onlinepharmacytech.info
Mass Spectrometry Parameter Tuning : For MS/MS detection, parameters must be optimized for this compound. This includes selecting the ionization mode (positive or negative ESI), precursor ion, and product ions for Multiple Reaction Monitoring (MRM). The distinctive isotopic pattern of the two bromine atoms in this compound would result in a characteristic M, M+2, and M+4 cluster, which is highly selective for its detection.
Matrix Effect Evaluation : Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate results. onlinepharmacytech.info These effects are typically evaluated by comparing the analyte's response in a pure solvent to its response in an extract from the biological matrix. Strategies to mitigate matrix effects include optimizing sample preparation, modifying chromatographic conditions, or using an isotopically labeled internal standard. mdpi.com
Validation of the bioanalytical method is a critical final step, assessing parameters like linearity, accuracy, precision, and stability according to regulatory guidelines to ensure the data is reliable. researchgate.netresearchgate.net
The performance of an analytical method is defined by its sensitivity, selectivity, and robustness.
Sensitivity refers to the lowest concentration of an analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ). UPLC-MS/MS methods are known for their exceptional sensitivity, often achieving LOQs in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range, making them suitable for trace-level analysis in biological samples. researchgate.netnih.gov The use of detectors like Electron Capture Detection (ECD) in GC is also highly sensitive for halogenated compounds. nih.gov
Selectivity is the method's ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov High-resolution mass spectrometry provides excellent selectivity by measuring mass with high accuracy. Tandem MS (MS/MS) enhances selectivity further by monitoring a specific fragmentation transition from a precursor ion to a product ion, minimizing interference from matrix components. nih.gov For this compound, the unique isotopic signature from its two bromine atoms provides an additional layer of selectivity in MS-based methods. thermofisher.com
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. A robust method would show minimal variation in results when faced with slight changes in mobile phase composition, pH, column temperature, or flow rate.
Spectrophotometric and Fluorometric Methods for this compound Quantification in Research Assays
Spectrophotometric and fluorometric methods offer simpler, faster, and more cost-effective alternatives to chromatography for the quantification of flavonoids in research assays, although they may lack the same level of selectivity. researchgate.netmdpi.com
UV-visible spectrophotometry for flavonoids is typically based on their interaction with chelating agents, such as aluminum chloride. nih.gov The formation of a flavonoid-aluminum complex results in a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum, which can be measured to determine the concentration. nih.gov For this compound, the core flavonoid structure, which acts as the chromophore, would be expected to form a similar complex. The presence of electron-withdrawing bromine atoms on the A-ring could slightly alter the wavelength of maximum absorbance (λmax) and the molar absorptivity compared to the parent morin molecule. Method development would involve optimizing parameters such as pH, reagent concentration, and incubation time.
Fluorometric assays are generally more sensitive than spectrophotometric methods. mdpi.com Many flavonoids exhibit native fluorescence, and this property can be exploited for quantification. Alternatively, fluorescent probes can be used. nih.gov The introduction of heavy atoms like bromine into a molecule can sometimes quench fluorescence (the "heavy-atom effect"), but it can also alter the fluorescence properties in other ways. A detailed characterization of this compound's photophysical properties would be necessary to develop a direct fluorometric assay. rsc.org
Table 7.2: Comparison of Spectroscopic Methods for this compound
| Feature | Spectrophotometry (e.g., AlCl₃ method) | Fluorometry |
|---|---|---|
| Principle | Measures light absorbance of a colored complex | Measures emitted fluorescence upon excitation |
| Sensitivity | Moderate | High |
| Selectivity | Lower (measures total flavonoids or classes) | Potentially higher, but susceptible to quenching |
| Equipment | UV-Vis Spectrophotometer | Fluorometer/Spectrofluorometer |
| Advantages | Simple, rapid, low cost nih.gov | Very high sensitivity mdpi.com |
| Disadvantages | Prone to interference from other phenolics | Susceptible to matrix effects (quenching) |
Electrochemical Sensors for this compound Detection
Electrochemical methods, based on the oxidation or reduction of an analyte at an electrode surface, offer a highly sensitive, rapid, and low-cost approach for flavonoid detection. semanticscholar.orgmdpi.com Flavonoids are electroactive due to the presence of easily oxidizable phenolic hydroxyl groups. mdpi.com Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly used. mdpi.com
The electrochemical behavior of this compound would be determined by its flavonoid core. The oxidation potentials would be influenced by the number and position of hydroxyl groups, as well as by the electron-withdrawing nature of the two bromine substituents on the A-ring. These substituents would likely make the molecule slightly more difficult to oxidize, shifting the oxidation peaks to more positive potentials compared to morin.
To enhance sensitivity and selectivity, the working electrode (e.g., glassy carbon electrode) is often modified with nanomaterials like carbon nanotubes, graphene, or metal nanoparticles. mdpi.com These modifications increase the electrode's surface area and catalytic activity, facilitating electron transfer and lowering the detection limit. semanticscholar.orgmdpi.com An electrochemical sensor for this compound could be developed by optimizing the electrode modifying material and the supporting electrolyte conditions (e.g., pH) to achieve the best analytical performance.
Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is a critical step to isolate this compound from its matrix, remove interferences, and concentrate the analyte before analysis. mdpi.commdpi.com The choice of strategy depends on the matrix type and the subsequent analytical technique.
Solid-Liquid Extraction (SLE) : For solid samples like plant tissues or chemical reaction mixtures, SLE is common. This involves extracting this compound using an appropriate solvent, such as methanol, ethanol, or acetone. researchgate.net Factors like solvent choice, temperature, and extraction time must be optimized. Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time and solvent consumption. nih.gov
Liquid-Liquid Extraction (LLE) : LLE is used to separate analytes from aqueous samples (e.g., biological fluids) into an immiscible organic solvent based on their relative solubility.
Solid-Phase Extraction (SPE) : SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from complex liquid samples like plasma or urine. mdpi.comd-nb.info A sample is passed through a cartridge containing a solid sorbent (e.g., C18, mixed-mode cation exchange). Interfering compounds are washed away, and the retained this compound is then eluted with a small volume of an organic solvent. d-nb.info This technique is excellent for improving the sensitivity and robustness of subsequent HPLC or UPLC-MS/MS analysis. researchgate.net
For biological matrices, a protein precipitation step (e.g., with acetonitrile or methanol) is often performed prior to LLE or SPE to remove the bulk of proteins, which can interfere with the analysis. researchgate.net
Future Research Directions and Translational Perspectives for Dibromo Morin
Exploration of Novel Biological Targets and Therapeutic Areas for Dibromo-morin
While initial research may focus on established activities of flavonoids, the future of this compound research lies in the exploration of novel biological targets and expansion into new therapeutic areas. The introduction of bromine atoms into the flavonoid scaffold can significantly alter its electronic properties and lipophilicity, potentially enabling it to interact with new targets or to engage known targets with higher affinity and specificity. researchgate.net
Future investigations should aim to move beyond traditional applications. For instance, halogenated flavones have shown promise as potent and selective monoamine oxidase B (MAO-B) inhibitors, suggesting a potential role in the management of neurological disorders like depression and Parkinson's disease. nih.gov Therefore, a key research direction would be to screen this compound against a panel of neurological targets, including MAO-B.
Furthermore, the parent compound, morin (B1676745), is known for its anti-inflammatory, antioxidant, and antibacterial properties. researchgate.netmdpi.com Bromination has been shown to enhance the biological activities of other flavonoids. researchgate.net This suggests that this compound could be a powerful candidate for development in therapeutic areas such as chronic inflammatory diseases, infectious diseases, and conditions associated with oxidative stress. researchgate.netmodernatx.com Systematic screening and target identification studies, for example, using affinity chromatography or cellular thermal shift assays (CETSA), could uncover previously unknown protein binding partners, opening up entirely new therapeutic possibilities.
Development of Advanced Delivery Systems and Formulation Strategies for Enhanced Research Efficacy
A significant hurdle for the clinical translation of many flavonoids, including likely this compound, is their poor biopharmaceutical properties, such as low aqueous solubility and limited oral bioavailability. researchgate.netpharmaexcipients.comdovepress.comnih.gov Therefore, a critical area of future research is the development of advanced drug delivery systems to overcome these limitations. nih.govgenesispub.org
Nanotechnology-based approaches have shown great promise for the parent compound, morin, and provide a clear roadmap for this compound research. nih.gov Encapsulating the compound within nanocarriers can enhance its solubility, protect it from premature degradation, and facilitate targeted delivery. nih.govnih.gov Research should focus on developing and characterizing various nanoparticle formulations for this compound. Studies on morin have successfully used systems like solid lipid nanoparticles (SLNs), self-nanoemulsifying drug delivery systems (SNEDDS), and albumin-based nanoparticles, which have significantly improved its oral bioavailability and therapeutic activity. mdpi.compharmaexcipients.comdovepress.comnih.gov These strategies are directly applicable and essential for advancing the preclinical development of this compound.
Table 1: Potential Advanced Delivery Systems for this compound
| Delivery System | Composition | Potential Advantages for this compound Research |
|---|---|---|
| Lipid-Cored PLGA Nanoparticles | Poly(lactide-co-glycolide) shell with a lipid core | Enhances oral bioavailability, provides sustained release, and improves anti-inflammatory activity. pharmaexcipients.com |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid matrix (e.g., Compritol®, Phospholipon®) | Increases solubility and stability, acts as a penetration enhancer, and allows for sustained release. mdpi.com |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Homogeneous blend of oil, emulsifier, and co-emulsifier | Significantly enhances solubility and oral bioavailability for compounds with poor water solubility. dovepress.com |
| Albumin-Based Nanoparticles | Bovine Serum Albumin (BSA) | Provides a biocompatible carrier, enhances photostability, and allows for controlled release. nih.gov |
| Nanosuspensions | Stabilized nanocrystals of the pure compound | Improves dissolution rate and aqueous solubility without a carrier matrix, potentially increasing therapeutic efficacy. nih.gov |
Integration of Multi-omics Data for Comprehensive Mechanism Elucidation of this compound
To fully understand the biological impact of this compound, future research must move beyond single-target analyses and embrace a systems-level perspective. The integration of multi-omics data—including proteomics, metabolomics, and transcriptomics—offers a powerful, unbiased approach to elucidate the compound's complete mechanism of action. biorxiv.orgmdpi.com
Application of Artificial Intelligence and Machine Learning in this compound Research and Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process and offer significant potential to accelerate this compound research. mdpi.com These computational tools can be applied at multiple stages, from initial hit discovery to lead optimization. nih.govresearchgate.netnih.gov
In the context of this compound, ML algorithms can be used to develop quantitative structure-activity relationship (QSAR) models. mdpi.com By training these models on data from this compound and its analogs, researchers can predict the biological activities of novel, yet-to-be-synthesized derivatives, thereby guiding more efficient chemical synthesis efforts. AI can also be employed for de novo drug design, generating novel molecular structures based on the this compound scaffold with optimized properties. mdpi.com
Furthermore, computational techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into how this compound interacts with its biological targets at an atomic level. mdpi.com These methods can help predict binding affinity, elucidate the binding mode, and explain the effects of structural modifications, such as the position of the bromine atoms. mdpi.commdpi.com Integrating AI and computational modeling will be instrumental in refining this compound into a lead candidate with superior efficacy and a well-defined mechanism of action. mdpi.com
Comparative Studies of this compound with Other Halogenated Flavonoids
To understand the specific contribution of dibromination to the activity of morin, it is essential to conduct comparative studies against the parent compound and other halogenated flavonoids. Such studies are crucial for establishing clear structure-activity relationships (SAR). nih.govmdpi.com
Research has shown that bromination of flavonoids can lead to significant changes in their biological profiles. researchgate.net For instance, the introduction of bromine atoms has been reported to increase the lipophilicity of flavonoids, which may facilitate transport across cell membranes. researchgate.net Moreover, brominated derivatives of flavonoids like luteolin (B72000) and quercetin (B1663063) have demonstrated enhanced antioxidant, antiviral, or anti-inflammatory activities compared to their non-halogenated precursors. researchgate.netresearchgate.net
Future research should systematically compare this compound with morin, monobromo-morin, and other halogenated flavonoids (e.g., Dichloro-morin) across a range of biological assays. This will clarify the role of the number and position of halogen substituents on activity and selectivity. mdpi.com This knowledge is fundamental for the rational design of next-generation flavonoid-based therapeutic agents.
Table 2: Reported Effects of Bromination on Flavonoid Activity
| Flavonoid | Effect of Bromination | Observed Change in Activity | Reference |
|---|---|---|---|
| Luteolin | 6,8-dibromination | Enhanced α-glucosidase and α-amylase inhibitory activity. | researchgate.net |
| Quercetin | Mono- and dibromination | Increased antiviral activity and lipophilicity. | researchgate.net |
| General Flavonols & Flavanones | Bromination at C6 and C8 positions | Higher antioxidant activity (as radical scavengers) and increased lipophilicity compared to the parent compounds. | researchgate.net |
| General Flavones | Halogenation at positions 5 and 7 | Potent and selective inhibition of MAO-B, suggesting utility for neurological disorders. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 6,8-dibromoalpinetin |
| 6,8-dibromoluteolin |
| 8-bromo-6-chloroflavanone |
| 8-trifluoromethyl-3,5,7,3',4'-O-pentamethyl-quercetin |
| Acacetin |
| Baicalein |
| Chrysin |
| Daidzein |
| This compound |
| Dichloro-morin |
| Ellagic acid |
| Fisetin |
| Galantamine |
| Genistin |
| Isobavachalcone |
| Kaempferol |
| Luteolin |
| Monobromo-morin |
| Morin |
| Ononin |
| Piboserod |
| Puerarin |
| Quercetin |
| Rivastigmine |
| Rotigotine |
| Tangeritin |
| Taurine bromamine |
| Tocopherol succinate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dibromo-morin, and how can researchers optimize yield and purity?
- Methodological Answer : this compound synthesis typically involves bromination of morin under controlled conditions. Optimizing yield requires adjusting reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of brominating agents like N-bromosuccinimide). Purification can be achieved via column chromatography with silica gel, followed by recrystallization. Validate purity using HPLC (>95%) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature to ensure reproducibility .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be validated?
- Methodological Answer : Key techniques include:
- UV-Vis Spectroscopy : Identify absorption maxima to assess electronic transitions.
- FT-IR : Confirm functional groups (e.g., -OH, C-Br stretches).
- NMR : Use H NMR to detect aromatic protons and C NMR for carbon骨架 analysis.
- Mass Spectrometry : HRMS for molecular ion confirmation.
Validate interpretations by comparing data with computational predictions (e.g., DFT-calculated NMR chemical shifts) and published benchmarks for morin derivatives .
Q. What are the key considerations when designing experiments to assess this compound’s antioxidant properties?
- Methodological Answer : Use standardized assays (e.g., DPPH radical scavenging, FRAP) with appropriate controls (e.g., ascorbic acid as a positive control). Ensure reagent concentrations are within linear response ranges. Account for solvent interference (e.g., DMSO’s radical scavenging activity). Triplicate measurements and statistical analysis (e.g., ANOVA) are essential to confirm reproducibility. Pre-screen cytotoxicity using MTT assays to rule out confounding effects .
Advanced Research Questions
Q. How can computational chemistry methods predict this compound’s reactivity or stability under varying conditions?
- Methodological Answer : Employ density functional theory (DFT) to calculate molecular orbitals, bond dissociation energies (BDEs) for bromine substituents, and solvation effects using implicit solvent models. Molecular dynamics (MD) simulations can assess stability in biological matrices (e.g., plasma). Validate predictions with experimental kinetic studies (e.g., half-life determination in buffer solutions at physiological pH). Ensure computational protocols follow journal guidelines (e.g., WebMO job numbering for reproducibility) .
Q. What strategies resolve contradictions in experimental data on this compound’s biological activity across studies?
- Methodological Answer : Conduct systematic meta-analysis to identify variables causing discrepancies (e.g., cell line specificity, assay protocols, or compound purity). Replicate studies under standardized conditions (e.g., ISO guidelines for cytotoxicity assays). Use orthogonal methods (e.g., fluorescence microscopy vs. flow cytometry for apoptosis detection) to cross-validate results. Address confounding factors (e.g., endotoxin contamination in cell culture media) through rigorous quality control .
Q. How do researchers determine optimal concentration ranges for this compound in cytotoxicity assays while minimizing non-specific effects?
- Methodological Answer : Perform dose-response curves (e.g., 0.1–100 μM) to calculate IC values. Include solvent controls (e.g., ≤0.1% DMSO) to assess vehicle toxicity. Use cell viability assays (e.g., MTT, resazurin) with ≥3 biological replicates. For non-specific effects, employ counter-screens (e.g., erythrocyte hemolysis assays) and validate target engagement via mechanistic studies (e.g., Western blotting for apoptosis markers). Statistical tools like Grubbs’ test can identify outliers in dose-response data .
Q. What methodologies are recommended for studying this compound’s interactions with biomacromolecules (e.g., DNA or proteins)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (). Molecular docking (e.g., AutoDock Vina) can predict binding sites, validated by mutagenesis studies (e.g., alanine scanning). For DNA interactions, employ ethidium bromide displacement assays or circular dichroism (CD) spectroscopy to monitor conformational changes. Ensure data aligns with crystallographic or cryo-EM structures where available .
Guidelines for Data Presentation and Publication
- Abstracts : Clearly state the scientific problem (e.g., "Elucidating this compound’s mechanism of antioxidant action"), methodology (e.g., "DFT and in vitro assays"), and significance ("novel insights into brominated flavonoid bioactivity") .
- Figures : Prioritize clarity; avoid overcrowding chemical structures in graphical abstracts. Use color schemes to differentiate experimental vs. computational data .
- Data Contradictions : Discuss limitations transparently (e.g., "Variability in IC values may arise from differential cell permeability") and propose follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
